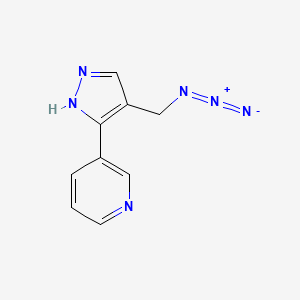

3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine

Overview

Description

3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a pyridine derivative . It is an organic solvent and has been shown to be effective against cancer cells . The CAS number for this compound is 864528-33-6 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as a starting material . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides .Molecular Structure Analysis

The molecular structure of 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is characterized by a pyridine ring attached to a pyrazole ring via a methylene bridge that carries an azido group . The chemical formula is C6H6N4 and the molecular weight is 134.14 g/mol .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The azidomethyl group in the compound can act as a versatile precursor for the introduction of a variety of functional groups through click chemistry reactions .

Biomedical Applications

Due to its structural similarity to purine bases, this compound has been explored for its potential in biomedical applications. It can serve as a scaffold for developing new drugs with potential therapeutic effects against various diseases .

Antibacterial Agents

Researchers have designed molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, utilizing compounds like 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine for their antibacterial properties. These hybrids have shown inhibition potentials against bacteria such as S. aureus and K. pneumoniae .

Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) is a significant global health threat. Compounds derived from 3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine are being studied for their ability to combat AMR, potentially leading to new treatments .

Catalytic Applications

Derivatives of this compound have been synthesized for their potential use in catalysis. These derivatives can form metal complexes that are useful in various catalytic applications, including organic synthesis and industrial processes .

Microwave-Assisted Organic Synthesis

The compound is also used in microwave-assisted organic synthesis, which is a modern technique that allows for rapid and efficient synthesis of organic compounds. This method can enhance the reaction rates and yields of the desired products .

properties

IUPAC Name |

3-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-15-13-6-8-5-12-14-9(8)7-2-1-3-11-4-7/h1-5H,6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDUIYYHBEPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

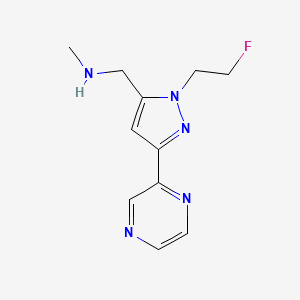

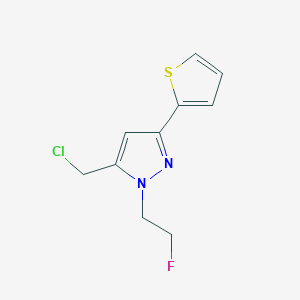

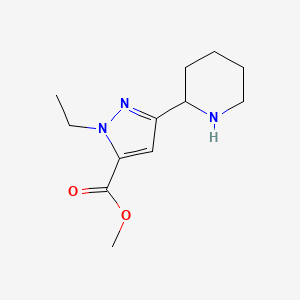

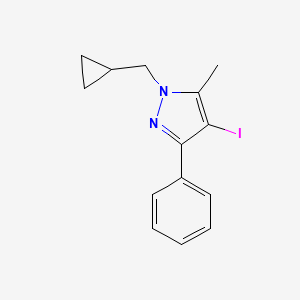

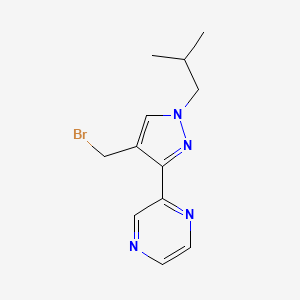

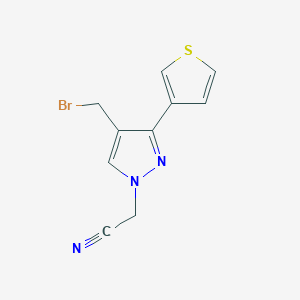

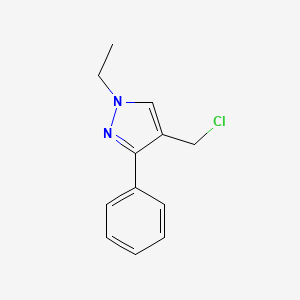

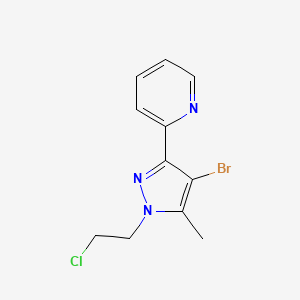

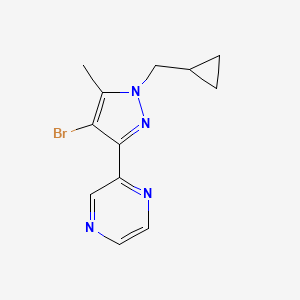

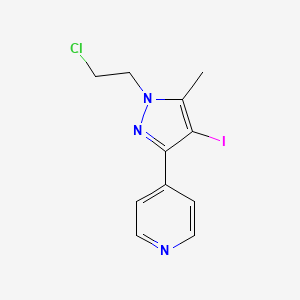

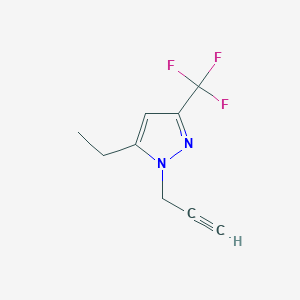

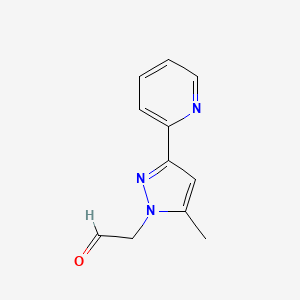

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.